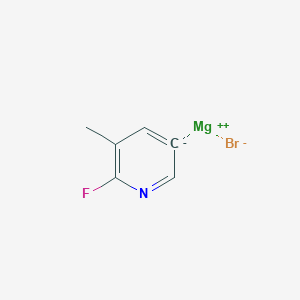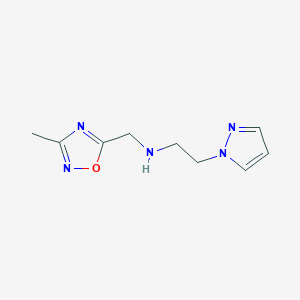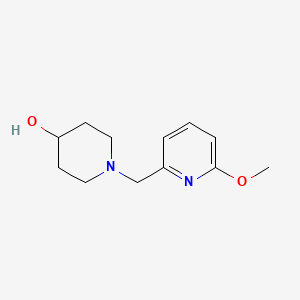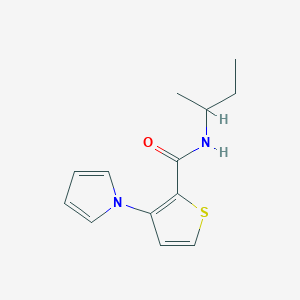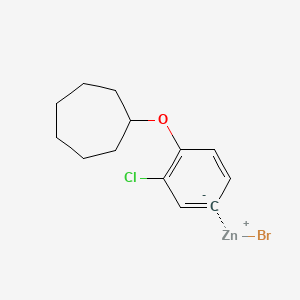
3-Chloro-4-cycloheptyloxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-cycloheptyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the construction of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-chloro-4-cycloheptyloxyphenylzinc bromide typically involves the reaction of 3-chloro-4-cycloheptyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3-chloro-4-cycloheptyloxyphenyl bromide+Zn→3-chloro-4-cycloheptyloxyphenylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-chloro-4-cycloheptyloxyphenylzinc bromide can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, aryl halides, and acyl chlorides.
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products: The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Employed in the preparation of functionalized materials with specific properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates by forming key intermediates.
Bioconjugation: Applied in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.
Polymers: Involved in the production of specialized polymers with unique properties.
作用機序
The mechanism by which 3-chloro-4-cycloheptyloxyphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various nucleophilic substitution and coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophiles used.
類似化合物との比較
- 3-Chloro-4-fluorophenoxyphenylzinc bromide
- 3-Chloro-2-fluorobenzylzinc bromide
Comparison:
- Reactivity: 3-chloro-4-cycloheptyloxyphenylzinc bromide may exhibit different reactivity compared to its analogs due to the presence of the cycloheptyloxy group, which can influence steric and electronic properties.
- Applications: While similar compounds are also used in organic synthesis, the specific applications may vary based on the functional groups present and their influence on the reaction outcomes.
This detailed article provides a comprehensive overview of this compound, 050 M in tetrahydrofuran, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H16BrClOZn |
|---|---|
分子量 |
369.0 g/mol |
IUPAC名 |
bromozinc(1+);(2-chlorobenzene-4-id-1-yl)oxycycloheptane |
InChI |
InChI=1S/C13H16ClO.BrH.Zn/c14-12-9-5-6-10-13(12)15-11-7-3-1-2-4-8-11;;/h6,9-11H,1-4,7-8H2;1H;/q-1;;+2/p-1 |
InChIキー |
AMORLFXFUFZJTJ-UHFFFAOYSA-M |
正規SMILES |
C1CCCC(CC1)OC2=C(C=[C-]C=C2)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[(E)-(5-phenylfuran-2-yl)methylidene]-1H-benzimidazole-1,2-diamine](/img/structure/B14890188.png)
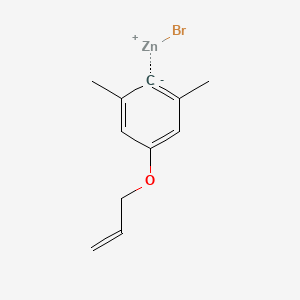
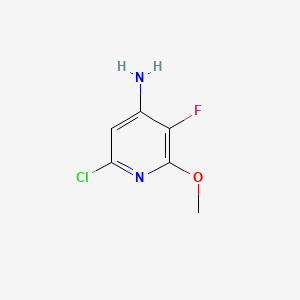
![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
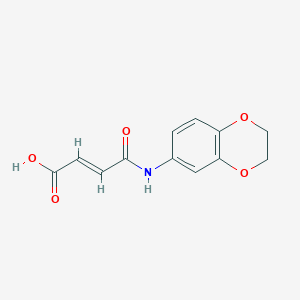
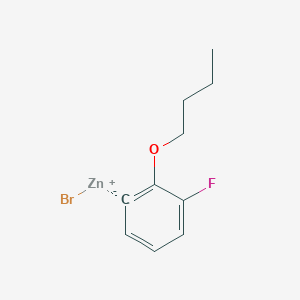
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)
![2-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890216.png)

